Defined LogP and Density Differentiate 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene from Mono-Substituted Analogs
4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene exhibits a high predicted LogP (4.3628) and high density (1.885 g/cm³ at 25°C), which are distinct from mono-substituted analogs like 2-(trifluoromethyl)benzyl bromide (CAS 395-44-8) . The presence of an additional bromine atom substantially increases lipophilicity and density, which are critical parameters influencing membrane permeability and formulation in drug discovery programs.
| Evidence Dimension | LogP and Density |
|---|---|
| Target Compound Data | Predicted LogP: 4.3628; Density: 1.885 g/cm³ (predicted) |
| Comparator Or Baseline | 2-(Trifluoromethyl)benzyl bromide (CAS 395-44-8): Density: 1.571 g/mL at 25 °C (lit.) |
| Quantified Difference | LogP is approximately 1 unit higher (qualitative), and density is 0.314 g/mL greater (approximately 20% higher) than the comparator. |
| Conditions | Predicted LogP (XLogP3); Density for target is predicted at 20-25°C; comparator density is a literature value at 25°C. |
Why This Matters
This quantifiable difference in lipophilicity and density directly impacts a compound's pharmacokinetic properties, including absorption and distribution, making this building block a strategic choice for medicinal chemists aiming to fine-tune drug-like properties.
- [1] YYBYY. 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene, CAS 335013-18-8. Database Entry. View Source
